molecular formula C9H8ClNO B170928 3-Chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 127724-75-8

3-Chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No. B170928
M. Wt: 181.62 g/mol
InChI Key: RKZNIWFFGNBOLH-UHFFFAOYSA-N
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Description

3-Chloro-7,8-dihydroquinolin-5(6H)-one, also known as 3-Chloro-7,8-DHQ, is a synthetic organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 181-183 °C. 3-Chloro-7,8-DHQ has a wide range of applications, including industrial, pharmaceutical, and agricultural. It is used as an intermediate in organic synthesis and as a catalyst in chemical reactions. It has also been studied for its potential use in biomedical research and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Preparation Methods : A study by Huang and Hartmann (1998) outlines new methods for forming compounds like 7,8-dihydroquinoline-5(6H)-one from 1,3-diketone compounds (Huang & Hartmann, 1998).

  • Efficient Synthesis Techniques : Research by Zhong et al. (2008) and Kantevari et al. (2010) focus on the efficient synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives using catalysts like CeCl3·7H2O-NaI (Zhong, Lin, Chen, & Su, 2008); (Kantevari, Addla, & Sridhar, 2010).

  • Diversity-Oriented Synthesis : Kantevari et al. (2011) achieved diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls (Kantevari et al., 2011).

Antitubercular and Antimicrobial Applications

properties

IUPAC Name

3-chloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZNIWFFGNBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451230
Record name 3-Chloro-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7,8-dihydroquinolin-5(6H)-one

CAS RN

127724-75-8
Record name 3-Chloro-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloromalondialdehyde (19 grams, 0.178 mol) was suspended in methylene chloride (100 ml) with dry dimethylformamide (DMF) (2.5 ml). This was mechanically stirred under a nitrogen atmosphere while a solution of oxalyl chloride (23.7 grams/16.3 ml, 0.185 mol) in methylene chloride (50 ml) was added dropwise over 20 minutes. The reaction mixture at first started to warm from 22° to 28°, but as the evolution of gases increased the temperature fell to 18°. The reaction was stirred at room temperature and was followed by thin layer chromatography (ethyl acetate/hexanes, 1:1) until conversion to 2,3-dichloroacrolein was complete. A solution of 1-amino-cyclohexen-3-one (19.85 grams, 0.18 mol) in DMF (125 ml) was added dropwise and the reaction was heated to 70° C. overnight. The reaction mixture was cooled to room temperature, diluted with saturated NaHCO3, and twice extracted with ethyl acetate (400 ml and 200 ml). The combined organic layers were washed with water (3×) and brine (1×). The organic solution was stirred with MgSO4 and decolorizing carbon (Darco (trademark)); then filtered through Super Cel (trademark)) and concentrated to a brown solid. Yield 21 grams (65%); mp 90°-91° C. NMR (CDCl3, 300 MHz) δ8.6 (d, 1), 8.24 (d, 1), 3.1 (t, 2), 2.7 (m, 2), 2.15 (m, 2).
Quantity
16.3 mL
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reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
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19.85 g
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125 mL
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100 mL
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solvent
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0 (± 1) mol
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2.5 mL
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Synthesis routes and methods II

Procedure details

In reaction 3 of Scheme 1, a solution of oxalyl chloride in methylene chloride is added dropwise to a solution of chloromalondialdehyde III in methyene chloride and a phase transfer catalyst, such as dimethylformamide, under inert reaction conditions. The reaction mixture is stirred at room temperature until conversion to the corresponding 2,3-dichloroacrolein is complete. In reaction 4 of Scheme 1, a solution of 1-amino-cyclohexan-3-one VI in dimethylformamide is added dropwise to the above acrolein to form the corresponding 3-chloro-5,6,7,8-tetrahydroquinolin-5-one VII. The reaction, generally carried out overnight, will be in the temperature range between about 60° C. to about 80° C., preferably about 70° C.
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0 (± 1) mol
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[Compound]
Name
III
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0 (± 1) mol
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0 (± 1) mol
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acrolein
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 3
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 4
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 5
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-7,8-dihydroquinolin-5(6H)-one

Citations

For This Compound
1
Citations
JM Campagne, Y Six - thieme-connect.com
Most of the methods described in product subclass 1 are also applicable to the other product subclasses in this product class. In product subclasses 2 and 3, emphasis is given to …
Number of citations: 0 www.thieme-connect.com

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